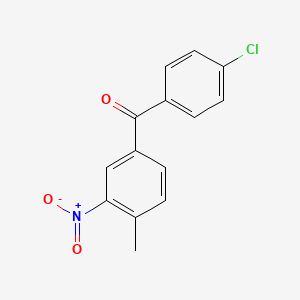
(4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone, commonly known as 3'-chloro-4'-nitroacetophenone (CNAP), is a chemical compound that has been widely used in scientific research. CNAP is a yellow crystalline solid that is soluble in organic solvents and exhibits a strong absorption at a wavelength of 400 nm.
Wirkmechanismus
The mechanism of action of (4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone is not fully understood. However, it is believed to act as an electrophilic reagent that can react with various nucleophiles such as amines, alcohols, and thiols. The resulting products can then be used in further synthetic reactions.
Biochemical and Physiological Effects:
(4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antibacterial and antifungal activity. It has also been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone in lab experiments is its ability to selectively react with specific nucleophiles. This allows for the synthesis of specific compounds with high purity. However, (4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone is a toxic compound and should be handled with care. It is also relatively expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of (4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone in scientific research. One potential application is in the synthesis of new antibacterial and antifungal agents. (4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone can also be used in the preparation of chiral compounds, which have important pharmaceutical applications. Additionally, (4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone can be used as a starting material for the synthesis of natural products, which can have important biological activity.
Synthesemethoden
(4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone can be synthesized through a multi-step process involving the reaction of 4-chlorophenylacetic acid with 4-methyl-3-nitrobenzoyl chloride in the presence of a catalyst. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield (4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone.
Wissenschaftliche Forschungsanwendungen
(4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It has been used in the synthesis of benzimidazole derivatives, pyrimidine derivatives, and other biologically active compounds. (4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone has also been used in the preparation of chiral auxiliaries and as a starting material for the synthesis of natural products.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-(4-methyl-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c1-9-2-3-11(8-13(9)16(18)19)14(17)10-4-6-12(15)7-5-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKIHWHAFSLVPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6846568 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

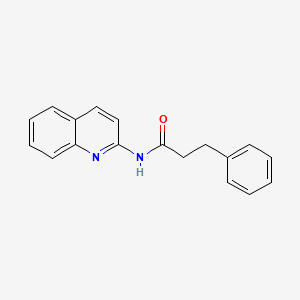
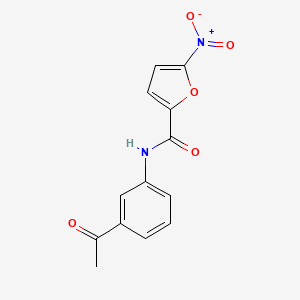
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5754755.png)
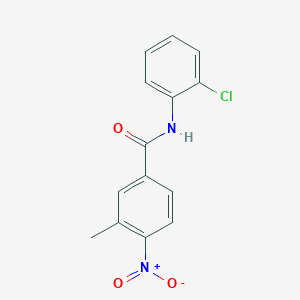
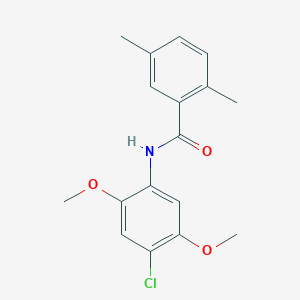
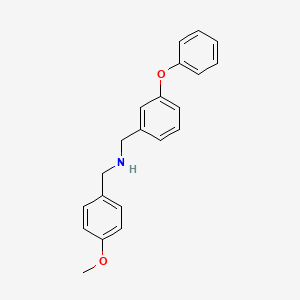
![methyl 2-[(5-methyl-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5754789.png)



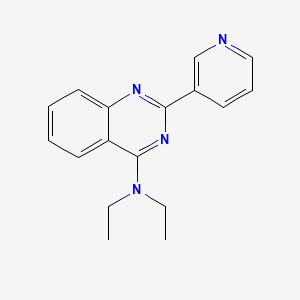
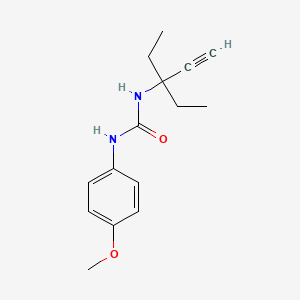
![5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5754827.png)
